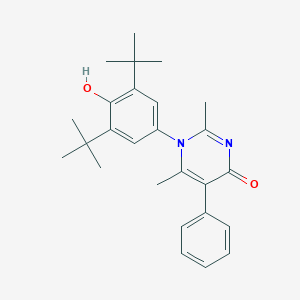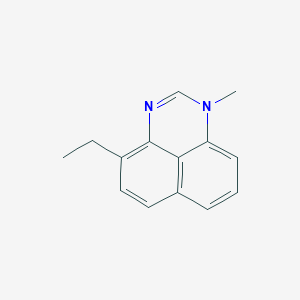![molecular formula C16H14N4O2S2 B378182 isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate](/img/structure/B378182.png)
isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a thiophene ring, a pyridine ring, and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the condensation of propionaldehyde, malononitrile, and cyanothioacetamide to form intermediate compounds, which are then further reacted to produce the final product . The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diamino-3,5-dicyano-4-ethyl-4H-thiopyran: This compound has a similar thiophene and pyridine structure but with different substituents.
6-Amino-3,5-dicyano-4-ethylpyridine-2(1H)-thione: Another related compound with a similar core structure but different functional groups.
Uniqueness
isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H14N4O2S2 |
|---|---|
Molekulargewicht |
358.4g/mol |
IUPAC-Name |
propan-2-yl 2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C16H14N4O2S2/c1-9(2)22-13(21)8-24-16-11(7-18)14(12-4-3-5-23-12)10(6-17)15(19)20-16/h3-5,9H,8H2,1-2H3,(H2,19,20) |
InChI-Schlüssel |
ITVDYLHXQXSRMF-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CS2)C#N |
Kanonische SMILES |
CC(C)OC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CS2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate](/img/structure/B378099.png)

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B378101.png)
![2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B378104.png)
![9-methyl-2-(2-naphthyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B378105.png)
![methyl 2-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl ether](/img/structure/B378110.png)
![3-[(benzylamino)methylene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B378112.png)
![2-[(3-Bromo-phenylamino)-methylene]-benzo[b]thiophen-3-one](/img/structure/B378114.png)
![N-(4-methylphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]acetamide](/img/structure/B378116.png)
![[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO ACETATE](/img/structure/B378119.png)
![methyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-ylidenecarbamate](/img/structure/B378122.png)
![1-(4-bromophenyl)-2-{2-[(2-chloroethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B378123.png)

![1-Benzothiophene-2,3-dione 2-[(4-acetylphenyl)hydrazone]](/img/structure/B378125.png)
